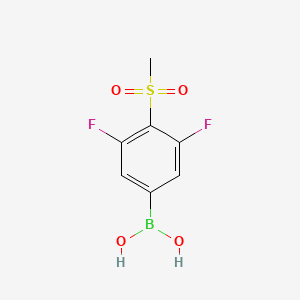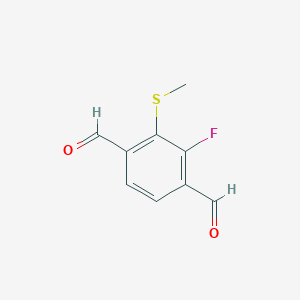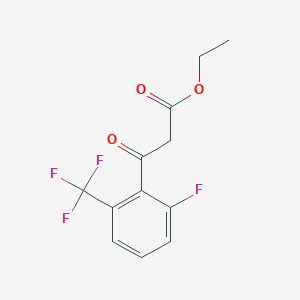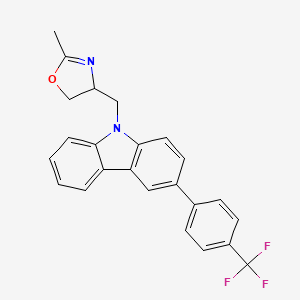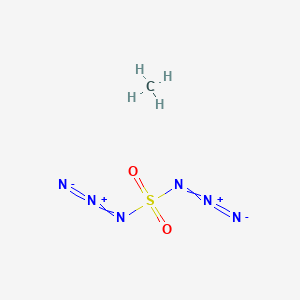![molecular formula C49H70N12O13 B14762505 Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is a synthetic peptide that acts as a selective agonist for the kinin B1 receptor. This compound is derived from bradykinin, a peptide that plays a crucial role in inflammation and pain mechanisms. The modification of the bradykinin structure, specifically the substitution of D-phenylalanine at position 8 and the removal of arginine at position 9, enhances its selectivity and potency for the B1 receptor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sar-[D-Phe8]-des-Arg9-Bradykinin acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected.
Industrial Production Methods
For industrial production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and perform the synthesis more efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of kinin B1 receptors in inflammation and pain.
Medicine: Potential therapeutic applications in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mécanisme D'action
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate exerts its effects by selectively binding to the kinin B1 receptor. This receptor is upregulated during inflammation and tissue injury. Upon binding, the compound activates intracellular signaling pathways, leading to the production of pro-inflammatory mediators and the sensation of pain. The primary molecular targets include G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C.
Comparaison Avec Des Composés Similaires
Similar Compounds
Des-Arg9-Bradykinin: Another selective agonist for the kinin B1 receptor.
Lys-[D-Phe8]-des-Arg9-Bradykinin: A modified version with an additional lysine residue.
Uniqueness
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is unique due to its enhanced selectivity and potency for the kinin B1 receptor. The substitution of D-phenylalanine and the removal of arginine contribute to its distinct pharmacological profile, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C49H70N12O13 |
|---|---|
Poids moléculaire |
1035.2 g/mol |
Nom IUPAC |
acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H66N12O11.C2H4O2/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30;1-2(3)4/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-;/m0./s1 |
Clé InChI |
VHFRYBVXBZJDKE-PBFNVPQASA-N |
SMILES isomérique |
CC(=O)O.CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O |
SMILES canonique |
CC(=O)O.CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


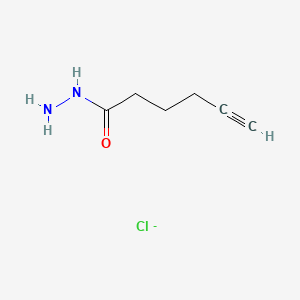

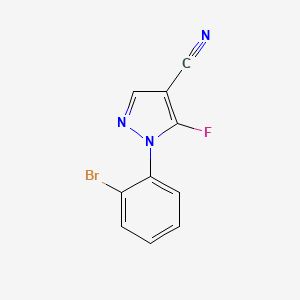
![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
